molecular formula C16H18N4O6S B10889136 3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10889136
M. Wt: 394.4 g/mol
InChI Key: VIIXULHATXWUAS-UHFFFAOYSA-N
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Description

3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the acetyloxy and pyrazolylcarbonyl groups. Key reagents and catalysts are often employed to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: This compound can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it valuable in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(acetyloxy)methyl]-7-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • **3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

The uniqueness of 3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific substitution pattern and the presence of both acetyloxy and pyrazolylcarbonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N4O6S

Molecular Weight

394.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(2-ethylpyrazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H18N4O6S/c1-3-19-10(4-5-17-19)13(22)18-11-14(23)20-12(16(24)25)9(6-26-8(2)21)7-27-15(11)20/h4-5,11,15H,3,6-7H2,1-2H3,(H,18,22)(H,24,25)

InChI Key

VIIXULHATXWUAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O

Origin of Product

United States

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